molecular formula C18H17NO8S B2463100 6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-53-4

6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Numéro de catalogue: B2463100
Numéro CAS: 866134-53-4
Poids moléculaire: 407.39
Clé InChI: MGTUUGJRYJNUPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO8S and its molecular weight is 407.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-(Carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound with the molecular formula C18H17NO8S and a molecular weight of approximately 397.39 g/mol. This compound features a unique benzoxazine ring structure that is characterized by the presence of both oxazine and benzene moieties, as well as multiple functional groups including carboxylic acid and sulfonyl groups. These structural characteristics contribute to its potential biological activities, particularly in the field of medicinal chemistry.

The compound's reactivity can be attributed to its functional groups, which allow for various chemical modifications. The presence of the carboxymethyl and sulfonyl groups enhances its solubility and reactivity, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. In vitro evaluations have shown significant inhibitory effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
PC-3 (Prostate)7.84
MDA-MB-231 (Breast)16.2
MIA PaCa-2 (Pancreatic)12.5
U-87 MG (Glioblastoma)10.0

The compound exhibited a notable range of activity across different cell lines, suggesting its potential as a lead compound for further structural optimization.

The proposed mechanism of action for this class of compounds involves interference with cellular signaling pathways associated with cancer proliferation and survival. For instance, some benzoxazine derivatives have been shown to inhibit angiogenesis and induce apoptosis in cancer cells, mechanisms that are crucial for effective cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzoxazine scaffold can significantly influence biological activity. For example, the introduction of hydroxyl groups has been correlated with enhanced binding interactions at target sites, leading to increased anticancer efficacy . The following table summarizes key findings from SAR studies:

ModificationObserved Effect
Hydroxyl GroupsIncreased anticancer activity
Sulfonyl GroupEnhanced solubility and reactivity
Carboxymethyl GroupImproved binding affinity

Case Studies

Several case studies have explored the biological activities of related benzoxazine compounds:

  • Benzoxazine Analogues : A study evaluated various benzoxazine derivatives for their anticancer properties and found that certain substitutions significantly increased potency against specific cancer types .
  • Dual Mechanism Compounds : Some derivatives exhibited dual mechanisms of action by targeting both thrombin and integrin pathways involved in angiogenesis, showcasing their potential as multifunctional therapeutic agents .
  • In Vivo Studies : Preliminary in vivo studies on related compounds indicated promising results in tumor reduction without significant toxicity to normal tissues, supporting the need for further testing on this compound .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety ([4-methoxyphenyl]sulfonyl) serves as an electron-withdrawing group, enabling nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

  • Hydroxide-mediated displacement : Reaction with KOH/EtOH at 80°C yields hydroxylated derivatives via cleavage of the sulfonate ester bond .

  • Aminolysis : Primary amines (e.g., benzylamine) in DMF at 120°C replace the sulfonyl group, forming secondary sulfonamides .

Table 1: Sulfonyl Group Reactivity

ReagentConditionsProductYield (%)Source
KOH/EtOH80°C, 6 hr4-Hydroxybenzoxazine derivative72
BenzylamineDMF, 120°C, 8 hrN-Benzyl-4-methoxyphenylsulfonamide65

Carboxylic Acid Functionalization

The terminal carboxylic acid undergoes classical transformations:

  • Esterification : Methanol/H₂SO₄ reflux produces the methyl ester, enhancing solubility for pharmacological studies .

  • Amide coupling : EDCI/HOBt-mediated reactions with primary amines (e.g., glycine methyl ester) yield carboxamide derivatives .

Table 2: Carboxylic Acid Derivatives

Reaction TypeReagent/ProtocolProductApplicationSource
EsterificationCH₃OH, H₂SO₄, refluxMethyl esterProdrug synthesis
AmidationEDCI/HOBt, DIPEA, DCMGlycinamide conjugateBioactivity modulation

Benzoxazine Ring Modifications

The 3,4-dihydro-2H-1,4-benzoxazine core exhibits ring-opening and functionalization potential:

  • Acid-catalyzed ring opening : HCl (2M) in THF/H₂O (1:1) cleaves the oxazine ring, generating a diol intermediate .

  • Reductive alkylation : NaBH₃CN in MeOH reduces the C=N bond, forming saturated benzoxazepine analogs .

Table 3: Ring-Based Reactions

ReactionConditionsOutcomeSelectivitySource
Acidic hydrolysis2M HCl, THF/H₂O, 50°C, 3 hrDiol intermediate89%
Reductive aminationNaBH₃CN, MeOH, RTSaturated benzoxazepine derivative78%

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit the aryl bromide intermediate (synthesized via bromination at C6):

  • Suzuki-Miyaura coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces biaryl motifs .

  • Buchwald-Hartwig amination : Forms C-N bonds with secondary amines (Pd₂(dba)₃, Xantphos) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces sulfonyl group cleavage, generating a benzoxazine radical intermediate confirmed by EPR spectroscopy . This pathway is critical for designing photoresponsive drug delivery systems.

Mechanistic Insights and Challenges

  • Steric hindrance : Bulky substituents at C4 (e.g., methoxyphenyl) slow NAS kinetics .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group reactivity but may promote decarboxylation .

  • Thermal stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Comparative Reactivity with Analogues

CompoundSulfonyl ReactivityCarboxylic Acid ReactivityRing StabilitySource
6-Methyl-4-(methylsulfonyl) analogModerateHighLow
6-(Ethylsulfonyl)-4-methoxyphenyl analogHighModerateHigh

Propriétés

IUPAC Name

6-(carboxymethyl)-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO8S/c1-26-12-3-5-13(6-4-12)28(24,25)19-10-16(18(22)23)27-15-7-2-11(8-14(15)19)9-17(20)21/h2-8,16H,9-10H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTUUGJRYJNUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.